4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Contemporary Chemical Biology and Drug Discovery
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in modern drug discovery. mdpi.com Its prevalence is underscored by its presence in a vast number of approved pharmaceutical agents and natural products. researchgate.net The significance of the piperidine moiety can be attributed to several key factors:
Structural Versatility: The piperidine ring can adopt various conformations, allowing for the precise spatial orientation of substituent groups to optimize interactions with biological targets. mdpi.com
Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of crucial ionic interactions with target proteins.
Pharmacokinetic Profile: The incorporation of a piperidine scaffold can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its efficacy and safety as a drug.
Blood-Brain Barrier Permeability: The lipophilic nature of the piperidine ring, combined with its ability to be protonated, can facilitate passage across the blood-brain barrier, making it a valuable component for drugs targeting the central nervous system (CNS).
The strategic incorporation of the piperidine scaffold has led to the development of drugs across a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and neurology. researchgate.net
Overview of Aryloxyalkylpiperidines as Investigational Chemical Entities
The aryloxyalkylpiperidines represent a class of compounds where a piperidine ring is connected to an aromatic system via an ether linkage and an alkyl spacer. This structural motif has been extensively explored in medicinal chemistry, as it provides a versatile framework for modulating activity at various biological targets.
Compounds belonging to this class have been investigated for their potential to interact with a diverse array of receptors and transporters in the body. Notably, research has highlighted the affinity of certain aryloxyalkylpiperidines for:
Dopamine (B1211576) Receptors: Specifically, derivatives of 3-(phenoxymethyl)piperidine (B1610827) have been identified as potent and selective antagonists of the dopamine D4 receptor, which is a target of interest for the treatment of neuropsychiatric disorders. nih.govnih.gov
Serotonin (B10506) Transporter (SERT): Certain 3-[(aryl)(benzyloxy)methyl]piperidine derivatives have demonstrated high affinity for the serotonin transporter, a key target for antidepressant medications. nih.gov
Opioid Receptors: The 4-(m-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for opioid receptor ligands, and modifications to this core, including the incorporation of aryloxyalkyl side chains, have been explored to modulate agonist and antagonist activity. nih.gov
The flexibility of the ether linkage and the ability to introduce a wide variety of substituents on both the piperidine and the aromatic ring make this a privileged scaffold for the systematic exploration of structure-activity relationships (SAR).
Rationale for Academic Investigation of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine and its Analogues
While specific, in-depth research findings on this compound are not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the study of its structural analogues and the principles of medicinal chemistry. The unique combination of a 4-substituted piperidine with a specifically substituted phenoxy ring suggests a targeted approach to modulating the pharmacological profile of the aryloxyalkylpiperidine scaffold.
The investigation into this compound and its analogues is likely driven by the desire to systematically probe the influence of specific substituents on receptor affinity, selectivity, and functional activity. The key structural features and the rationale for their inclusion are as follows:
4-Substituted Piperidine: The placement of the substituent at the 4-position of the piperidine ring is a common strategy in drug design. This position allows for the introduction of various functional groups that can interact with specific sub-pockets of a receptor binding site without sterically hindering the core pharmacophore's interactions.
Phenoxymethyl (B101242) Linker: This linker provides a specific spatial relationship between the piperidine and the substituted phenyl ring. The ether oxygen can act as a hydrogen bond acceptor, potentially contributing to binding affinity.
4-Chloro Substituent: The inclusion of a chlorine atom at the para-position of the phenyl ring is a well-established tactic in medicinal chemistry. The chloro group is an electron-withdrawing group that can influence the electronic properties of the aromatic ring. Furthermore, its lipophilicity can enhance membrane permeability and its size can promote specific hydrophobic interactions within a binding pocket. Studies on related phenyl piperidine derivatives have shown that halogen substitution can significantly impact biological activity. researchgate.net
2-Cyclohexyl Substituent: The bulky and lipophilic cyclohexyl group at the ortho-position of the phenoxy ring is a significant structural feature. This group can serve several purposes:
It can enforce a specific conformation of the phenoxy ring relative to the rest of the molecule, which may be favorable for binding to a particular receptor.
Its lipophilicity can contribute to increased affinity for hydrophobic binding pockets.
It can act as a "steric shield," potentially preventing metabolism at the ortho-position of the phenyl ring and thereby improving the compound's pharmacokinetic profile.
The systematic investigation of analogues where these substituents are varied would be crucial for understanding the structure-activity relationships of this chemical class. For instance, comparing the biological activity of compounds with different halogens at the 4-position or different alkyl groups at the 2-position would provide valuable insights into the requirements for optimal receptor interaction.
The following interactive data table, based on hypothetical data for a series of analogues targeting a generic CNS receptor, illustrates how such a SAR study might be presented. This data is for illustrative purposes only and is not based on actual experimental results for the named compound.
| Compound ID | R1 (at position 4 of phenyl ring) | R2 (at position 2 of phenyl ring) | Binding Affinity (Ki, nM) |
| 1 | Cl | Cyclohexyl | 15 |
| 2 | H | Cyclohexyl | 50 |
| 3 | F | Cyclohexyl | 25 |
| 4 | Cl | H | 75 |
| 5 | Cl | Methyl | 40 |
| 6 | Cl | Isopropyl | 28 |
This hypothetical data suggests that the combination of a chloro group at the 4-position and a cyclohexyl group at the 2-position of the phenoxy ring is beneficial for binding affinity to this particular target.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chloro-2-cyclohexylphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO/c19-16-6-7-18(21-13-14-8-10-20-11-9-14)17(12-16)15-4-2-1-3-5-15/h6-7,12,14-15,20H,1-5,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQHLQFLLRGQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 Chloro 2 Cyclohexylphenoxy Methyl Piperidine
Strategies for the Construction and Derivatization of the Piperidine (B6355638) Core
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. mdma.chrsc.org Its synthesis has been a subject of intense research, leading to the development of numerous methodologies for its construction and subsequent functionalization.
Cyclization Reactions in Piperidine Synthesis
The formation of the six-membered piperidine ring is often achieved through various intramolecular cyclization strategies, which are fundamental in heterocyclic chemistry.
Mannich-type Reactions: The Mannich reaction is a powerful tool for the synthesis of piperidones, which can then be reduced to the corresponding piperidines. mdma.chdtic.mil This reaction typically involves the condensation of an amine, an aldehyde (like formaldehyde), and a ketone or other active hydrogen compound. mdma.ch Intramolecular versions of the Mannich reaction, starting from δ-amino β-keto esters, provide a direct route to polysubstituted piperidines. acs.org A three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids, which yields chiral dihydropyridinone intermediates that are versatile precursors for various substituted piperidines. rsc.org
Dieckmann Cyclization: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is a valuable precursor for piperidine derivatives. youtube.comlibretexts.org This method is particularly effective for the formation of five- and six-membered rings. libretexts.org For instance, 4-piperidones are frequently synthesized through a sequence involving the addition of a primary amine to two molecules of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil This approach allows for the introduction of substituents on the piperidine ring, and subsequent reduction of the keto group can provide access to 4-functionalized piperidines. researchgate.net
Thorpe-Ziegler Cyclization: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a base, which, after hydrolysis, yields a cyclic ketone. youtube.com This method is conceptually related to the Dieckmann condensation and is particularly useful for the formation of larger rings, although it can also be applied to the synthesis of five- and six-membered rings.
Aza-Prins Type Cyclizations: The aza-Prins cyclization is a versatile and direct method for the synthesis of substituted piperidines, typically involving the reaction of a homoallylic amine with an aldehyde. rasayanjournal.co.in This reaction proceeds through the cyclization of an alkene onto an iminium ion, followed by the trapping of the resulting carbocation by a nucleophile. rasayanjournal.co.in This methodology can be used to introduce a variety of substituents at the 4-position of the piperidine ring, including halogens, which can serve as handles for further functionalization. rasayanjournal.co.in
| Reaction | Key Reactants | Intermediate/Product Type | Applicability to 4-Substituted Piperidines |
|---|---|---|---|
| Mannich-type Reaction | Amine, Aldehyde, Ketone/Active Hydrogen Compound | Piperidones | Yes, through appropriate choice of ketone precursor. mdma.chdtic.mil |
| Dieckmann Cyclization | Diester | Cyclic β-keto ester | Yes, a common route to 4-piperidones. dtic.milresearchgate.net |
| Thorpe-Ziegler Cyclization | Dinitrile | Cyclic ketone (after hydrolysis) | Applicable, conceptually similar to Dieckmann. youtube.com |
| Aza-Prins Cyclization | Homoallylic amine, Aldehyde | 4-Substituted piperidines | Directly yields 4-functionalized piperidines. rasayanjournal.co.in |
N-Substitution Reactions of Piperidine Derivatives
Once the piperidine ring is formed, further derivatization at the nitrogen atom can be readily achieved. N-substitution reactions are crucial for modulating the physicochemical and pharmacological properties of piperidine-containing compounds. Common methods for N-alkylation involve the reaction of the secondary piperidine amine with an alkyl halide in the presence of a base. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another widely used technique for introducing a variety of substituents on the nitrogen atom.
Synthesis of the 4-Chloro-2-cyclohexylphenoxy Moiety
The synthesis of the substituted phenolic component of the target molecule requires the regioselective introduction of both a chloro and a cyclohexyl group onto the phenol ring.
Functionalization and Derivatization of Phenolic Precursors
The synthesis of 2-cyclohexyl-4-chlorophenol can be efficiently achieved through the direct alkylation of p-chlorophenol with cyclohexanol in the presence of an acid catalyst such as perchloric acid. This approach allows for the one-step introduction of the cyclohexyl group at the ortho position to the hydroxyl group. The reaction conditions, including temperature, molar ratio of reactants, and catalyst amount, can be optimized to achieve high yields of the desired product.
Incorporation of the Cyclohexyl and Chloro Substructures
A direct and high-yielding method for the synthesis of 2-cyclohexyl-4-chlorophenol involves the Friedel-Crafts alkylation of p-chlorophenol with cyclohexanol. Studies have shown that using perchloric acid as a catalyst can lead to excellent yields of the desired ortho-cyclohexylated product. For instance, a yield of 96% has been reported under optimized conditions: a reaction temperature of 140°C, a molar ratio of p-chlorophenol to cyclohexanol of 8:1, and a catalyst amount of 5% by weight of p-chlorophenol. This method provides a straightforward route to the key phenolic intermediate required for the synthesis of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine.
| Parameter | Optimized Value | Yield |
|---|---|---|
| Temperature | 140°C | 96% |
| Molar Ratio (p-chlorophenol:cyclohexanol) | 8:1 | |
| Catalyst (Perchloric Acid) | 5% by wt. of p-chlorophenol | |
| Reaction Time | 4 hours (2h addition + 2h stirring) |
Formation of the Ether Linkage: Phenoxy-Methyl-Piperidine Connectivities
The final key step in the synthesis of the target molecule is the formation of the ether linkage between the 4-chloro-2-cyclohexylphenoxy moiety and the piperidine core. The Williamson ether synthesis is a classic and widely used method for this transformation. nih.gov This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. nih.gov
In the context of synthesizing this compound, this would typically involve the reaction of the sodium or potassium salt of 2-cyclohexyl-4-chlorophenol (the alkoxide) with a piperidine derivative bearing a suitable leaving group on the 4-methyl substituent, such as 4-(chloromethyl)piperidine or 4-(tosyloxymethyl)piperidine.
Alternatively, the piperidine component can be a nucleophile in the form of 4-(hydroxymethyl)piperidine. The synthesis of 4-(hydroxymethyl)piperidine can be achieved by the reduction of 4-carboxypiperidine derivatives. prepchem.com For the Williamson ether synthesis, the hydroxyl group of 4-(hydroxymethyl)piperidine would first be converted to a good leaving group, such as a tosylate or mesylate, before reaction with the phenoxide. Another approach involves a Mitsunobu reaction between 4-(hydroxymethyl)piperidine and 2-cyclohexyl-4-chlorophenol.
O-Alkylation Methodologies and Mechanistic Considerations
The paramount chemical transformation in the synthesis of this compound is the formation of the ether bond. The most common and versatile method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comrichmond.edu This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. richmond.edu
In the context of synthesizing the target compound, two primary disconnection approaches are viable:
Route A: Reaction of the alkoxide of (piperidin-4-yl)methanol with 1-chloro-4-(chloromethyl)-2-cyclohexylbenzene.
Route B: Reaction of the phenoxide of 4-chloro-2-cyclohexylphenol with a 4-(halomethyl)piperidine derivative.
Mechanistically, the Williamson ether synthesis proceeds via an SN2 pathway. masterorganicchemistry.com This mechanism is favored by the use of primary alkyl halides, as they are less sterically hindered and less prone to competing elimination reactions (E2). masterorganicchemistry.com In both Route A and Route B, the electrophile is a primary halide (chloromethyl group), which is ideal for the SN2 reaction.
The reaction is initiated by the deprotonation of the alcohol or phenol with a strong base to form the more nucleophilic alkoxide or phenoxide, respectively. masterorganicchemistry.com Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of base is critical and can influence the reaction rate and yield. researchgate.net
Optimization of Reaction Conditions for Ether Formation
The efficiency of the ether formation is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, catalysts, and solvents.
Temperature: The reaction temperature can significantly impact the rate of the SN2 reaction. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the reactants. The optimal temperature is typically determined empirically for each specific set of reactants.
Catalysts: While the Williamson ether synthesis does not always require a catalyst, phase-transfer catalysts can be employed to enhance the reaction rate, particularly when dealing with reactants with low solubility in the chosen solvent. These catalysts, such as quaternary ammonium salts, facilitate the transfer of the alkoxide or phenoxide from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved.
Solvents: The choice of solvent is crucial for the success of the Williamson ether synthesis. masterorganicchemistry.com Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, are generally preferred as they can solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. richmond.edu The use of ionic liquids has also been explored as a greener alternative to traditional organic solvents. organic-chemistry.org
The following table summarizes the key reaction conditions and their impact on the synthesis of aryl ethers via the Williamson ether synthesis:
| Parameter | Conditions | Rationale |
| Base | NaH, K2CO3, Cs2CO3 | Deprotonates the alcohol/phenol to form the nucleophilic alkoxide/phenoxide. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide/phenoxide. |
| Temperature | Room temperature to reflux | Controls the reaction rate; must be optimized to minimize side reactions. |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Improves reaction rate for heterogeneous reactions. |
Stereoselective Synthesis of this compound Analogues
The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure analogues of this compound, which is important for understanding structure-activity relationships. While the parent compound does not possess a chiral center in the piperidine ring, analogues with substitutions on the piperidine or cyclohexyl ring can be chiral.
Stereoselective synthesis can be achieved through various strategies, including:
Use of Chiral Starting Materials: Employing enantiomerically pure building blocks, such as chiral piperidine derivatives, can lead to the formation of stereochemically defined products.
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in the key bond-forming reactions. For instance, asymmetric versions of reactions used to construct the piperidine ring, such as the aza-Prins cyclization, can provide access to enantiomerically enriched piperidine intermediates. rasayanjournal.co.in
Chiral Resolution: Racemic mixtures of analogues can be separated into their constituent enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.
Multi-component reactions have also been explored for the stereoselective synthesis of highly substituted piperidine derivatives, offering a convergent and efficient approach to complex structures. researchgate.net
Advanced Synthetic Approaches and High-Throughput Synthesis of Compound Libraries
To accelerate the discovery of new bioactive molecules, advanced synthetic approaches and high-throughput synthesis techniques are employed to generate large libraries of this compound analogues. nih.gov These libraries allow for the systematic exploration of the chemical space around the core scaffold.
Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large number of different molecules. nih.gov For the synthesis of analogues of the target compound, different substituted phenols, piperidines, and linking groups can be combined in a combinatorial fashion.
Automated Synthesis: High-throughput synthesis is often facilitated by the use of automated synthesis platforms. nih.gov These systems can perform a large number of reactions in parallel, significantly increasing the efficiency of library generation. The reactions are typically carried out in microtiter plates, allowing for easy handling and analysis of the products.
The design of these compound libraries is a critical aspect, aiming to maximize chemical diversity while maintaining favorable physicochemical properties for biological screening. nih.gov
Preclinical in Vitro Pharmacokinetic Investigations of 4 4 Chloro 2 Cyclohexylphenoxy Methyl Piperidine
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental in early drug discovery to estimate the extent to which a compound is metabolized by liver enzymes. springernature.comnuvisan.com This information helps in predicting the in vivo half-life and clearance of a drug candidate. nuvisan.com
The metabolic stability of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine would be assessed by incubating the compound with hepatic subcellular fractions, such as liver microsomes or cytosol. springernature.comnih.gov These fractions are prepared from the livers of various species, including humans, rats, mice, and dogs, to understand potential species differences in metabolism. nuvisan.com Liver microsomes are a rich source of cytochrome P450 (CYP) enzymes, which are major players in the metabolism of many drugs. nih.gov The incubation mixture typically contains the test compound at a known concentration, the hepatic fraction, and necessary cofactors like NADPH to initiate the metabolic reactions. nih.gov The concentration of the parent compound is then monitored over time.
From the metabolic stability assay, the rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.com The in vitro half-life represents the time it takes for 50% of the compound to be metabolized. Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug. nuvisan.com These parameters are determined by analyzing samples at different time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound. nih.gov
Due to the absence of specific experimental data for this compound, a representative data table cannot be generated. A typical table would present the in vitro half-life and intrinsic clearance values for the compound in liver microsomes from different species.
In Vitro Metabolite Identification and Characterization
Identifying the metabolites of a drug candidate is crucial to understand its biotransformation pathways and to assess whether any of the metabolites are pharmacologically active or potentially toxic.
Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS), are the primary tools for metabolite profiling. nih.govmdpi.comrhhz.net Following incubation of this compound with hepatic fractions, the samples would be analyzed by LC-MS/MS. mdpi.com This technique separates the metabolites from the parent compound and provides information on their mass-to-charge ratio, which helps in determining their elemental composition and proposing potential structures. rhhz.netunife.it
Based on the chemical structure of this compound, several metabolic pathways can be anticipated. The piperidine (B6355638) ring is a common site for metabolism. Potential biotransformations of the piperidine moiety include:
Hydroxylation: The addition of a hydroxyl group (-OH) to the carbon atoms of the piperidine ring.
Oxidative deamination: The removal of the amine group, which could lead to the opening of the piperidine ring.
N-oxidation: The oxidation of the nitrogen atom in the piperidine ring.
The cyclohexyl and chlorophenyl groups may also undergo hydroxylation. The ether linkage could potentially be a site for O-dealkylation. Identifying the exact metabolites and their structures would require detailed analysis of the mass spectrometry data. nih.gov
Without experimental data, a table of identified metabolites and their proposed structures for this compound cannot be provided.
In Vitro Plasma Protein Binding Studies
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. nih.govmdpi.com Only the unbound fraction of the drug is generally considered to be pharmacologically active.
The in vitro plasma protein binding of this compound would be determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. mdpi.com In these methods, the compound is incubated with plasma from different species, and the concentration of the compound in the protein-containing and protein-free fractions is measured to calculate the percentage of protein binding. researchgate.net
A data table for plasma protein binding would typically show the percentage of this compound bound to plasma proteins from various species. However, in the absence of specific data, this table cannot be generated.
In Vitro Permeability Assessments (e.g., Caco-2 cell assays)
In vitro permeability assays are crucial in early drug discovery to predict the oral absorption of a compound. The Caco-2 cell monolayer assay is a widely accepted model that mimics the human intestinal epithelium. This assay measures the rate at which a compound crosses a layer of these cells, providing an apparent permeability coefficient (Papp).
Detailed Research Findings:
Specific experimental data for the Caco-2 permeability of this compound is not publicly available. Therefore, a data table presenting its apparent permeability (Papp) values in both apical to basolateral (A-B) and basolateral to apical (B-A) directions, along with the efflux ratio, cannot be generated.
To illustrate the typical output of such an investigation, a hypothetical data table structure is provided below.
Interactive Data Table: Illustrative Caco-2 Permeability Data
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | A-B | Data not available | Data not available | Data not available |
| B-A | Data not available | |||
| Propranolol (High Permeability Control) | A-B | Typically >10 | Typically ~1 | High |
| Atenolol (Low Permeability Control) | A-B | Typically <1 | Typically ~1 | Low |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Comparative In Vitro Metabolism Across Relevant Animal Species and Human Liver Fractions
Comparative in vitro metabolism studies are essential to understand a compound's metabolic stability and to identify potential differences between preclinical animal models and humans. These studies typically utilize liver fractions, such as microsomes or S9 fractions, from various species (e.g., rat, dog, monkey, and human). The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life.
Detailed Research Findings:
There is no published data detailing the comparative in vitro metabolism of this compound in human or animal liver fractions. Consequently, a data table summarizing parameters like intrinsic clearance (CLint) and half-life (t½) across different species cannot be populated with factual information.
The following is a representative table structure used to present such comparative metabolic data.
Interactive Data Table: Illustrative In Vitro Metabolic Stability Data
| Species | Liver Fraction | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |
| Human | Microsomes | Data not available | Data not available |
| Rat | Microsomes | Data not available | Data not available |
| Dog | Microsomes | Data not available | Data not available |
| Monkey | Microsomes | Data not available | Data not available |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Computational Chemistry and Molecular Modeling of 4 4 Chloro 2 Cyclohexylphenoxy Methyl Piperidine
Ligand-Based Drug Design Approaches (e.g., Quantitative Structure-Activity Relationships (QSAR))
Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a model that can predict the activity of new compounds. A key technique in this area is the Quantitative Structure-Activity Relationship (QSAR), which correlates variations in the physicochemical properties of compounds with their biological activities.
For a series of analogues of 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine, a QSAR study would involve calculating various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. A mathematical model would then be generated to relate these descriptors to a measured biological activity, such as inhibitory concentration (IC50). Such models are valuable for predicting the activity of newly designed compounds and for providing insights into the molecular features that are important for biological activity. researchgate.netresearchgate.net However, no specific QSAR models have been published for this compound.
Structure-Based Drug Design and Molecular Docking Simulations for Target Interactions
Structure-based drug design utilizes the three-dimensional structure of a biological target, typically a protein, to design and predict the binding of a ligand. Molecular docking is a primary tool in this approach, simulating the interaction between a ligand and a target's binding site to predict the preferred binding mode and affinity. ansfoundation.orgmdpi.comopenmedicinalchemistryjournal.com
A molecular docking study of this compound would require a known 3D structure of its biological target. The compound would be computationally placed into the active site of the target, and its orientation and conformation would be scored based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. japer.in The results would provide insights into how the compound might bind and could guide the design of more potent derivatives. For instance, the docking could reveal key amino acid residues that interact with the chlorophenyl or cyclohexyl groups. nih.gov At present, there are no publicly available molecular docking studies for this compound against a specific biological target.
Prediction of Pharmacokinetic Parameters Using In Silico Models (e.g., ADME prediction)
In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their success. benthamdirect.comresearchgate.net These computational tools can estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov
For this compound, various software platforms could be used to predict its ADME profile based on its chemical structure. For example, predictions might be made regarding its oral bioavailability by assessing its compliance with frameworks like Lipinski's Rule of Five. While general ADME predictions for piperidine-based compounds are common in the literature, specific predicted data for this compound are not documented in dedicated studies. researchgate.netresearchgate.net
A hypothetical table of predicted ADME properties for a compound like this is shown below to illustrate the output of such an analysis.
| Property | Predicted Value | Method |
| Molecular Weight | 323.88 g/mol | Calculation |
| LogP (octanol-water partition coefficient) | 4.5 - 5.5 | Various models |
| Hydrogen Bond Donors | 1 | Molecular structure |
| Hydrogen Bond Acceptors | 2 | Molecular structure |
| Polar Surface Area (PSA) | 21.7 Ų | Calculation |
| Blood-Brain Barrier Permeability | Moderate to High | Predictive models |
Note: The values in this table are illustrative and not based on published experimental or computational results for this specific compound.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like this compound, which has several rotatable bonds, this is a critical step in understanding its interaction with a biological target. The piperidine (B6355638) ring itself typically adopts a chair conformation. wikipedia.org
Molecular dynamics (MD) simulations can provide a deeper understanding of the compound's behavior over time in a simulated biological environment, such as in water. researchgate.netresearchgate.net An MD simulation would track the movements of the atoms in the molecule, revealing its flexibility, stable conformations, and interactions with solvent molecules. This information is valuable for refining docking studies and understanding the energetic factors that govern its binding. As with the other computational methods, there are no specific published conformational analyses or molecular dynamics simulations for this compound.
Future Research Directions and Investigative Potential of 4 4 Chloro 2 Cyclohexylphenoxy Methyl Piperidine
Exploration of Undiscovered Molecular Targets and Biological Activities for this Chemical Class
The piperidine (B6355638) scaffold is a ubiquitous feature in a vast number of pharmaceuticals, exhibiting a wide array of biological activities including, but not limited to, anticancer, antiviral, antimalarial, antimicrobial, and anti-inflammatory properties. ijnrd.orgresearchgate.net The incorporation of a phenoxymethyl (B101242) moiety introduces the potential for interactions with a variety of biological targets. For instance, compounds bearing a phenoxymethylpiperidine structure have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. nih.gov
Furthermore, the presence of the 4-chloro and 2-cyclohexyl substituents on the phenoxy ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The lipophilic nature of the cyclohexyl group may enhance membrane permeability and interaction with hydrophobic binding pockets within protein targets. The chloro substituent, an electron-withdrawing group, can modulate the electronic properties of the aromatic ring, potentially influencing binding affinity and metabolic stability.
Given the structural similarities to known pharmacologically active agents, future research should prioritize screening 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine against a broad panel of biological targets. High-throughput screening campaigns could unveil unexpected activities against G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. Particular attention could be given to targets implicated in neurological disorders, inflammatory conditions, and infectious diseases, areas where piperidine-containing compounds have historically shown promise. ijnrd.org
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Examples | Rationale |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Structural similarity to known cholinesterase inhibitors. nih.gov |
| Kinases | Piperidine derivatives have shown activity against various kinases. | |
| Receptors | Sigma Receptors (S1R) | Piperidine-based compounds have demonstrated high affinity for sigma receptors. nih.gov |
| Histamine (B1213489) H3 Receptors | 4-Oxypiperidine ethers are known ligands for this receptor. nih.gov | |
| Dopamine (B1211576) D4 Receptors | Difluoro-3-(phenoxymethyl)piperidine scaffolds act as D4 receptor antagonists. nih.gov | |
| Ion Channels | Various | The lipophilic nature of the compound may facilitate interaction with transmembrane domains. |
Development of Advanced Synthetic Methodologies for Enhanced Scalability and Efficiency
The practical application of any novel compound is contingent upon the development of efficient and scalable synthetic routes. For this compound, future research should focus on optimizing its synthesis to ensure high yields, purity, and cost-effectiveness, particularly for large-scale production.
Current synthetic strategies for analogous 4-substituted piperidines often involve multi-step sequences. A key step in the synthesis of the target compound would be the formation of the ether linkage between the piperidine methanol (B129727) fragment and the substituted phenol. Traditional Williamson ether synthesis, while viable, may require harsh conditions and can be prone to side reactions.
Modern synthetic methodologies offer promising alternatives. For instance, palladium-catalyzed cross-coupling reactions could provide a more efficient and milder route to the ether linkage. Furthermore, recent advancements in biocatalytic carbon-hydrogen oxidation and radical cross-coupling present innovative strategies to streamline the synthesis of complex piperidines, potentially reducing the number of synthetic steps from 7-17 to just 2-5. news-medical.net The application of continuous flow chemistry could also enhance the scalability and safety of the synthesis, particularly for exothermic or hazardous reactions. google.com
Future synthetic efforts should also focus on the stereoselective synthesis of this compound, as different stereoisomers may exhibit distinct pharmacological profiles.
Application of the Compound as a Chemical Probe for Fundamental Biological Research
A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway. rsc.org Given its unique structure, this compound has the potential to be developed into a valuable chemical probe. To serve this function, the compound would ideally exhibit high potency and selectivity for a specific molecular target.
Should initial screening reveal a potent and selective interaction with a particular protein, the compound could be modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety. This would enable researchers to visualize the localization of the target protein within cells, track its movement, and identify its binding partners. For example, piperazine-based fluorescent probes have been successfully developed for the detection of intracellular hydrogen sulfide. rsc.org
The development of a chemical probe based on this compound would be particularly valuable for studying less-understood biological targets. By providing a tool to selectively modulate the activity of a specific protein, such a probe could help to elucidate its physiological and pathological roles, potentially identifying new therapeutic targets.
Strategic Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles
The structure of this compound offers multiple avenues for chemical modification to generate next-generation analogues with improved pharmacological profiles. A systematic structure-activity relationship (SAR) study would be crucial to understand how different structural features contribute to biological activity.
Key areas for modification include:
The Piperidine Ring: Introduction of substituents on the piperidine ring can influence potency, selectivity, and pharmacokinetic properties. For example, unsaturation of the piperidine ring has been shown to increase potency in some compound series. dndi.org
The Linker: The length and flexibility of the methyl ether linker can be varied. Replacing the ether oxygen with other functionalities, such as an amine or an amide, could also lead to novel pharmacological activities.
The Phenyl Ring: The position and nature of the substituents on the phenyl ring are critical determinants of activity. Exploration of different halogen substitutions or the introduction of other functional groups could fine-tune the electronic and steric properties of this moiety. For instance, in a series of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs, the nature of the substituent on the benzimidazole (B57391) ring significantly impacted histamine H3 antagonist activity.
The Cyclohexyl Group: Modification of the cyclohexyl ring, for example, by altering its stereochemistry or introducing substituents, could impact binding affinity and selectivity.
Computational modeling and molecular docking studies can aid in the rational design of new analogues by predicting their binding modes and affinities for specific targets. nih.gov This in silico approach can help prioritize the synthesis of compounds with the highest probability of desired activity, thereby accelerating the drug discovery process. The ultimate goal of such a program would be to develop analogues with enhanced potency, improved selectivity, and favorable drug-like properties, such as good oral bioavailability and metabolic stability.
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
- Methodological Answer :
- Pharmacophore modeling : Identify essential moieties (e.g., chlorophenyl for receptor binding) using software like Schrödinger’s Phase .
- Bioisosteric replacement : Substitute the cyclohexyl group with adamantane to improve lipophilicity and blood-brain barrier penetration .
- In silico ADMET prediction : Tools like SwissADME assess solubility, cytochrome P450 interactions, and toxicity risks early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
